![molecular formula C28H54O4 B1198136 Didodecyl succinate CAS No. 5980-15-4](/img/structure/B1198136.png)
Didodecyl succinate
Overview
Description
Didodecyl succinate, also known as Succinic Acid Dilauryl Ester or Dilauryl Succinate, is a type of succinic acid derivative . It is commonly used as a surfactant and emulsifier in a variety of industrial and consumer applications.
Synthesis Analysis
Didodecyl Succinate can be synthesized by reacting succinic acid with 1-dodecanol in the presence of p-toluenesulfonic acid as a catalyst . The mixture is then refluxed at 120 °C for 1 hour .
Molecular Structure Analysis
The molecular formula of Didodecyl succinate is C28H54O4 . It contains a total of 85 bonds, including 31 non-H bonds, 2 multiple bonds, 27 rotatable bonds, 2 double bonds, and 2 ester groups .
Chemical Reactions Analysis
Didodecyl succinate is non-reactive under normal conditions of use, storage, and transport .
Physical And Chemical Properties Analysis
Didodecyl succinate is a solid substance that appears as a white to pale yellow crystalline powder . The melting point ranges from 38.0 to 43.0 °C .
Scientific Research Applications
Medicine: Anti-Inflammatory and Metabolic Pathway Modulation
Didodecyl succinate has been implicated in the modulation of succinate metabolism and signaling within inflammatory pathways. Elevated levels of succinate have been associated with various inflammatory disorders, and targeting these pathways offers promising therapeutic avenues . The compound’s role in stabilizing hypoxia-inducible factor-1α and engaging the succinate receptor 1 on immune cells makes it a potential candidate for therapeutic intervention in diseases characterized by inflammation .
Industrial Applications: Biodegradable Plastics
In the industrial sector, Didodecyl succinate is utilized in the synthesis of biodegradable plastics. Its incorporation into polymers enhances their biodegradability, aligning with the increasing demand for environmentally friendly materials . This application is crucial in reducing the environmental impact of plastic waste.
Environmental Science: Biodegradation and Sustainability
The environmental science field benefits from Didodecyl succinate through the development of sustainable materials. Studies on poly(alkylene succinate)s, which include Didodecyl succinate derivatives, have shown that these materials are not only biodegradable but also possess high thermal stability, making them suitable for various eco-friendly applications .
Food Technology: Edible Coatings and Emulsion Stabilizers
Didodecyl succinate finds applications in food technology as an ingredient in edible coatings and emulsion stabilizers. Its ability to modify surface properties and enhance the physicochemical attributes of food products makes it a valuable component in the development of functional food ingredients .
Cosmetics: Skin and Hair Care Formulations
In cosmetics, Didodecyl succinate is used for its emollient properties, contributing to the texture and moisturizing effects in skin and hair care products. Its incorporation into cosmetic formulations aligns with the industry’s shift towards green, sustainable ingredients .
Materials Science: Graphene p-Doping
A novel application of Didodecyl succinate in materials science is its use as a dopant for graphene sheets. The compound helps in the stabilization and p-doping of graphene, which is essential for the development of functional graphene materials with tailored electronic properties .
Future Directions
Didodecyl succinate is widely used in detergents, cosmetics, pharmaceuticals, and processed foods . As a type of succinic acid derivative, it has potential for more cost-effective production schemes compared to petroleum-based production . This suggests a promising future direction towards more sustainable and environmentally friendly processes .
properties
IUPAC Name |
didodecyl butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJMZCVEBLDYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208536 | |
Record name | Dilauryl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl succinate | |
CAS RN |
5980-15-4 | |
Record name | 1,4-Didodecyl butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilauryl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilauryl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyl succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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